molecular formula C9H6FNO2 B13705164 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

Cat. No.: B13705164
M. Wt: 179.15 g/mol
InChI Key: HSBKISUXLRYNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile is a chemical compound with the molecular formula C9H6FNO2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a fluorine atom at the 8th position and a carbonitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydrobenzo[b][1,4]dioxine and fluorine-containing reagents.

    Carbonitrile Formation: The carbonitrile group at the 5th position is introduced through a nucleophilic substitution reaction using suitable cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

    Reduction: 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.

    8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and applications.

    8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-amine: Features an amine group, leading to different pharmacological activities.

Uniqueness

The presence of both the fluorine atom and the carbonitrile group in 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

InChI

InChI=1S/C9H6FNO2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-2H,3-4H2

InChI Key

HSBKISUXLRYNQD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.